molecular formula C11H9ClN2O B2678289 1-(2-Chloroacetyl)-2,3-dihydroindole-5-carbonitrile CAS No. 2361697-20-1

1-(2-Chloroacetyl)-2,3-dihydroindole-5-carbonitrile

Cat. No. B2678289
CAS RN: 2361697-20-1
M. Wt: 220.66
InChI Key: RBWCPDBFAWOTSK-UHFFFAOYSA-N
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Description

1-(2-Chloroacetyl)-2,3-dihydroindole-5-carbonitrile, also known as CDIC, is a compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(2-Chloroacetyl)-2,3-dihydroindole-5-carbonitrile involves the inhibition of topoisomerase II, an enzyme that is involved in DNA replication and repair. 1-(2-Chloroacetyl)-2,3-dihydroindole-5-carbonitrile binds to the enzyme and prevents it from carrying out its normal function, leading to DNA damage and ultimately cell death. 1-(2-Chloroacetyl)-2,3-dihydroindole-5-carbonitrile has also been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects
1-(2-Chloroacetyl)-2,3-dihydroindole-5-carbonitrile has been shown to have both biochemical and physiological effects. In cancer cells, 1-(2-Chloroacetyl)-2,3-dihydroindole-5-carbonitrile induces apoptosis by activating the caspase pathway and inhibiting the activity of anti-apoptotic proteins. 1-(2-Chloroacetyl)-2,3-dihydroindole-5-carbonitrile has also been shown to inhibit the migration and invasion of cancer cells. In addition, 1-(2-Chloroacetyl)-2,3-dihydroindole-5-carbonitrile has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

1-(2-Chloroacetyl)-2,3-dihydroindole-5-carbonitrile has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 1-(2-Chloroacetyl)-2,3-dihydroindole-5-carbonitrile is also stable under normal laboratory conditions. However, 1-(2-Chloroacetyl)-2,3-dihydroindole-5-carbonitrile has some limitations for lab experiments. It is toxic and must be handled with care. 1-(2-Chloroacetyl)-2,3-dihydroindole-5-carbonitrile is also sensitive to moisture and must be stored in a dry environment.

Future Directions

For the study of 1-(2-Chloroacetyl)-2,3-dihydroindole-5-carbonitrile include the development of 1-(2-Chloroacetyl)-2,3-dihydroindole-5-carbonitrile derivatives and the investigation of its potential use in the synthesis of new materials.

Synthesis Methods

The synthesis of 1-(2-Chloroacetyl)-2,3-dihydroindole-5-carbonitrile involves the reaction of 2-chloroacetyl chloride with 2,3-dihydroindole-5-carbonitrile in the presence of a base such as triethylamine. The reaction can be carried out in various solvents, including dichloromethane, tetrahydrofuran, and acetonitrile. The yield of 1-(2-Chloroacetyl)-2,3-dihydroindole-5-carbonitrile synthesis can be improved by using excess 2-chloroacetyl chloride and a longer reaction time.

Scientific Research Applications

1-(2-Chloroacetyl)-2,3-dihydroindole-5-carbonitrile has been studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 1-(2-Chloroacetyl)-2,3-dihydroindole-5-carbonitrile has been investigated for its anti-cancer properties. 1-(2-Chloroacetyl)-2,3-dihydroindole-5-carbonitrile has been shown to induce apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase II. In organic synthesis, 1-(2-Chloroacetyl)-2,3-dihydroindole-5-carbonitrile has been used as a building block for the synthesis of various compounds such as indole derivatives and heterocyclic compounds. In materials science, 1-(2-Chloroacetyl)-2,3-dihydroindole-5-carbonitrile has been studied for its potential use in the synthesis of conducting polymers.

properties

IUPAC Name

1-(2-chloroacetyl)-2,3-dihydroindole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c12-6-11(15)14-4-3-9-5-8(7-13)1-2-10(9)14/h1-2,5H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWCPDBFAWOTSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)C#N)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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